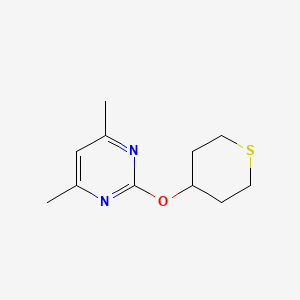

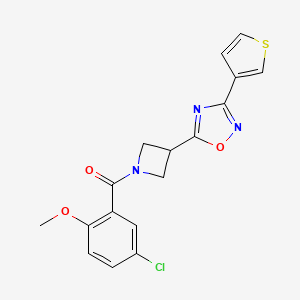

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

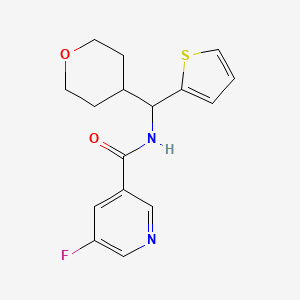

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid, which is also known as EOPBA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is formed when ethoxybenzoic acid is reacted with 2-oxo-2-piperidin-1-ylethoxy, and it is a white, crystalline solid at room temperature. EOPBA has been shown to have a wide range of applications in scientific research, and it is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Research on compounds similar to "3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid" has focused on understanding their crystal structures and molecular interactions. For instance, the study of the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed insights into the conformation of molecules in the crystal lattice and highlighted the chair conformation of the piperazine ring, providing foundational knowledge for designing molecular assemblies and understanding intermolecular forces (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Biological Activities

Another line of investigation has been the synthesis of novel compounds with potential biological activities. For example, the synthesis and antimicrobial activity of new pyridine derivatives-I showcased the potential of benzoic acid derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid demonstrated the creation of compounds with pharmacophoric fragments, hinting at the versatility of benzoic acid derivatives in drug design (Ivanova, Kanevskaya, & Fedotova, 2019).

Supramolecular and Material Science Applications

Research has also delved into the supramolecular applications of benzoic acid derivatives, aiming at constructing advanced materials. The study on supramolecular liquid-crystalline networks built by self-assembly of multifunctional hydrogen-bonding molecules, including benzoic acid derivatives, underscores the potential of these compounds in forming complex structures with unique properties, such as liquid crystallinity (Kihara, Kato, Uryu, & Fréchet, 1996).

Catalysis and Chemical Transformations

Moreover, the catalytic applications of benzoic acid derivatives in organic synthesis have been explored, such as in the Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. This research highlights the role of these compounds in facilitating selective chemical transformations, an essential aspect of synthetic chemistry (Li, Cai, Ji, Yang, & Li, 2016).

Eigenschaften

IUPAC Name |

3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-21-14-10-12(16(19)20)6-7-13(14)22-11-15(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQRFYQNXBKLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2706292.png)

![4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2706295.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706296.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)

![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)